molecular formula C10H9NO2 B13664620 7-Methoxyisoquinolin-3(2H)-one

7-Methoxyisoquinolin-3(2H)-one

Cat. No.: B13664620
M. Wt: 175.18 g/mol
InChI Key: LVPLBKGCYLDHIH-UHFFFAOYSA-N
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Description

7-Methoxyisoquinolin-3(2H)-one: is a chemical compound with the molecular formula C10H9NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 7-Methoxyisoquinolin-3(2H)-one typically begins with isoquinoline derivatives.

    Reaction Conditions: One common method involves the methoxylation of isoquinoline derivatives under controlled conditions. This can be achieved using methanol in the presence of a catalyst such as sulfuric acid.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Methoxyisoquinolin-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 7-Methoxyisoquinolin-3(2H)-one is used as an intermediate in the synthesis of various organic compounds.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacology: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Drug Development: It serves as a scaffold for the development of new therapeutic agents.

Industry:

    Material Science: It is used in the development of novel materials with specific properties.

    Agrochemicals: It can be a precursor for the synthesis of agrochemicals.

Mechanism of Action

    Molecular Targets: 7-Methoxyisoquinolin-3(2H)-one interacts with various molecular targets, including enzymes and receptors.

    Pathways Involved: It may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, isoquinoline, shares a similar structure but lacks the methoxy group.

    7-Hydroxyisoquinolin-3(2H)-one: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness:

    Methoxy Group: The presence of the methoxy group in 7-Methoxyisoquinolin-3(2H)-one imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-methoxy-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-3-2-7-5-10(12)11-6-8(7)4-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLBKGCYLDHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CNC(=O)C=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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